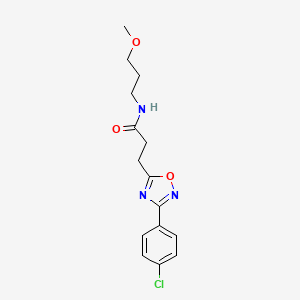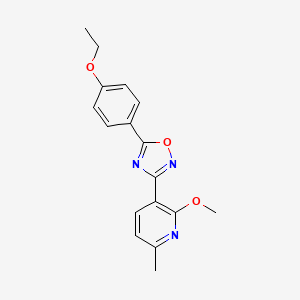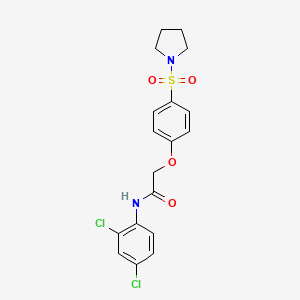
N-(2,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, DPA has been found to have a range of other potential applications, including as an anti-inflammatory, antitumor, and antifungal agent.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA works by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This leads to increased levels of intracellular calcium, which in turn leads to cell death in cancer cells. DPA has also been found to inhibit the activity of several other enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, DPA has been found to have antioxidant activity. DPA has also been found to have the ability to inhibit the growth of several fungal species, including Candida albicans.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its potent antitumor activity. DPA has been found to be effective against a range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using DPA in lab experiments is its potential toxicity. DPA has been found to be toxic to some normal cells, and care must be taken when using DPA in lab experiments.
未来方向
There are several future directions for research on DPA. One potential direction is the development of DPA-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanisms of action of DPA, which may lead to the development of new therapies for cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of DPA in humans, which will be necessary before DPA-based drugs can be used in clinical settings.
合成方法
The synthesis of DPA involves several steps, including the reaction of 2,4-dichlorophenylamine with sodium hydroxide to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate product. Finally, the intermediate product is reacted with chloroacetic acid to form DPA.
科学研究应用
DPA has been extensively studied for its potential therapeutic applications. One of the most promising applications of DPA is as an antitumor agent. Several studies have shown that DPA has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. DPA has also been found to have anti-inflammatory and antifungal properties, making it a potential treatment option for a range of inflammatory and fungal diseases.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-13-3-8-17(16(20)11-13)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSKTNXDVERTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
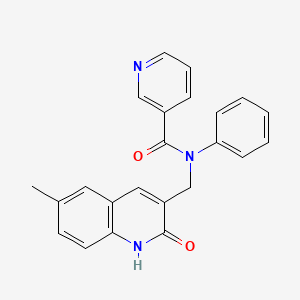
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

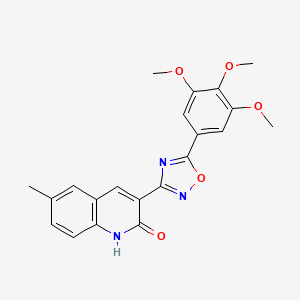

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)

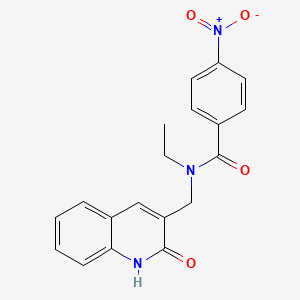
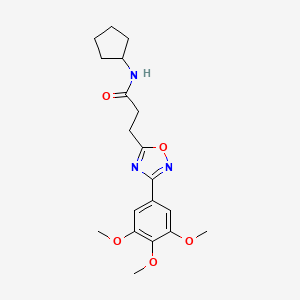
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
